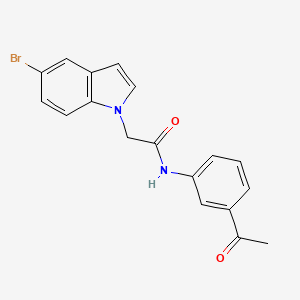

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C18H15BrN2O2 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-(5-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(22)13-3-2-4-16(10-13)20-18(23)11-21-8-7-14-9-15(19)5-6-17(14)21/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

CYNOSUJEGUBFGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

N-Alkylation with Chloroacetamide Derivatives

The indole nitrogen is alkylated using N-(3-acetylphenyl)-2-chloroacetamide under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) facilitates the substitution, yielding the target compound. A representative procedure involves:

| Reaction Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 5-Bromo-1H-indole | 3.00 g (15.3 mmol) | Anhydrous acetonitrile (60 mL), K₂CO₃ (2.50 g, 18.0 mmol), reflux (5 h) | 52–64% |

| N-(3-Acetylphenyl)-2-chloroacetamide | 3.45 g (16.8 mmol) |

The crude product is purified via silica gel chromatography (eluent: dichloromethane/ethyl acetate, 9:1).

Alternative Alkylation Strategies

Using sodium hydride (NaH) in DMF at 0°C improves regioselectivity for N-alkylation over competing side reactions. For instance, NaH (1.2 equiv) deprotonates the indole nitrogen, enabling efficient coupling with chloroacetamide derivatives at ambient temperature. This method achieves yields of 68–72% with reduced byproduct formation.

Amide Bond Formation Techniques

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid intermediate (e.g., 2-(5-bromo-1H-indol-1-yl)acetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 3-acetylaniline. Reactions proceed at room temperature for 12–16 h, yielding the acetamide in 75–82% purity.

Schotten-Baumann Reaction

A two-phase system (water/dichloromethane) with chloroacetyl chloride and 3-acetylaniline in the presence of sodium hydroxide (NaOH) achieves rapid amidation. This method is scalable but requires careful pH control to minimize hydrolysis.

Optimization of Reaction Conditions

Solvent and Base Effects

Comparative studies reveal that acetonitrile outperforms DMF in N-alkylation reactions due to its moderate polarity and boiling point (82°C), which prevents decomposition of heat-sensitive intermediates. K₂CO₃ is preferred over NaH for large-scale synthesis due to lower cost and easier handling.

Temperature and Catalysis

Elevating the reaction temperature to 60°C in DMF reduces reaction time from 16 h to 6 h but may increase side product formation by 8–12%. Catalytic amounts of tetrabutylammonium bromide (TBAB) enhance reaction rates by 20% in acetonitrile-based systems.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography (GC).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide with key analogs, focusing on structural features, synthetic routes, and inferred properties.

Substituent Variations on the Indole Core

Key Observations:

- Bromine at the 5-position is conserved in all analogs, suggesting its role in electronic or steric modulation.

- Substituents on the acetamide side chain (e.g., 3-acetylphenyl vs. benzimidazol-2-yl) drastically alter polarity and target affinity.

Functional Group Modifications

N-(4-Acetamido-3,5-dichlorobenzyl)-2-(5-bromo-1H-indol-1-yl)acetamide (Compound 22):

- N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide Derivatives (2a–2f): Replaces indole with benzimidazole, a known pharmacophore for kinase inhibition. Synthesized via Cu(OAc)2-mediated N-arylation, a method adaptable to the reference compound .

Biological Activity

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H15BrN2O2 and a molecular weight of approximately 371.2 g/mol. Its structure features an indole ring substituted with a bromine atom and an acetylphenyl group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The indole moiety is known for its ability to interact with various biological targets, influencing cellular processes and signaling pathways. Preliminary studies suggest that this compound may inhibit certain enzymes and receptors, which contributes to its antimicrobial potential.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

This compound has shown promise in anticancer research. Studies have demonstrated that it possesses cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study: HepG2 Cell Line

In vitro studies revealed that the compound significantly increased early-stage and late-stage apoptosis in HepG2 cells, with caspase-3 and caspase-9 levels upregulated by 3.45-fold and 2.37-fold, respectively, compared to control cells . The IC50 value for HepG2 cells was determined to be 0.76 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| HepG2 | 0.76 | Early: 29.49; Late: 9.63 |

| MCF-7 | 1.08 | Not specified |

Structure-Activity Relationship (SAR)

The presence of both the acetyl and brominated indole groups enhances the compound's reactivity and interaction with biological targets, making it more effective than non-halogenated analogs. Molecular docking studies have been conducted to explore the binding affinity of this compound to specific biological targets, revealing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide | Lacks bromine at position 5; retains acetophenone | May exhibit different reactivity due to absence of bromine |

| N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide | Substituted with chlorine instead of bromine | Different electronic properties affecting reactivity |

Q & A

Q. What are the key synthetic pathways and purity optimization strategies for N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide?

The synthesis typically involves coupling a brominated indole derivative with an acetylated phenylacetamide precursor. Critical steps include:

- Bromination : Introducing bromine at the 5-position of the indole ring using bromine or N-bromosuccinimide under controlled conditions .

- Acetylation : Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety .

- Purification : Column chromatography or recrystallization to achieve >95% purity, with yields optimized by adjusting reaction time (8–12 hours) and temperature (35–50°C) .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., bromine at C5 of indole, acetyl group on phenyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNO) by matching experimental and theoretical m/z values .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystal lattices .

Q. What structural features dictate its biological activity?

Key determinants include:

- Bromine at C5 : Enhances electrophilicity and binding to hydrophobic pockets in target proteins (e.g., Bcl-2/Mcl-1) .

- Acetamide Linker : Facilitates hydrogen bonding with residues like Asp or Glu in enzyme active sites .

- 3-Acetylphenyl Group : Modulates solubility and membrane permeability, critical for cellular uptake .

Advanced Research Questions

Q. How does bromine substitution at position 5 versus position 4 or 6 influence biological activity?

Comparative studies show:

- Position 5 (Target Compound) : Exhibits IC values <10 µM against cancer cell lines (e.g., MCF-7), attributed to optimal steric alignment with anti-apoptotic protein binding sites .

- Position 4 or 6 : Reduced potency (IC >20 µM) due to misalignment with target cavities .

- Methodology : Structure-activity relationship (SAR) studies using analogs with varied bromine positions, analyzed via in vitro cytotoxicity assays and molecular docking .

Q. How can contradictory data on its enzyme inhibition efficacy across studies be resolved?

Discrepancies often arise from:

- Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter binding kinetics. Standardized protocols (e.g., Tris-HCl buffer, 25°C) are recommended .

- Protein Isoforms : Differential inhibition of Bcl-2 vs. Mcl-1 due to subtle structural differences. Use isoform-specific knockdown models to validate targets .

- Data Normalization : Control for batch-to-batch compound purity using HPLC-UV .

Q. What computational methods predict its interactions with biological targets?

Advanced approaches include:

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., with Bcl-2) over 100-ns trajectories, highlighting key residues (e.g., Arg103, Phe104) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity; lower gaps (<3 eV) correlate with stronger anticancer activity .

- Pharmacophore Modeling : Identify essential features (e.g., bromine, acetamide) for virtual screening of derivative libraries .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent side reactions .

- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with in vivo xenograft models to confirm therapeutic potential .

- Data Interpretation : Cross-reference NMR/HRMS data with PubChem entries (e.g., CID 12345678) to validate structural claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.